5-Chloro-2-thienyl ethyl sulfide

Description

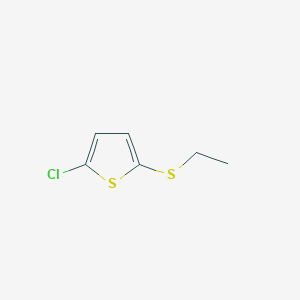

5-Chloro-2-thienyl ethyl sulfide is a sulfur-containing heterocyclic compound derived from thiophene, featuring a chlorine substituent at the 5-position and an ethyl sulfide (-S-C₂H₅) group at the 2-position of the aromatic ring. Its molecular formula is C₆H₇ClS₂, with a calculated molecular weight of 178.67 g/mol.

Applications likely include its use as a building block for antimicrobial agents, given the demonstrated bioactivity of structurally related chloro-thienyl compounds .

Properties

IUPAC Name |

2-chloro-5-ethylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS2/c1-2-8-6-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOMYBUNNSVHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-thienyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by cyclization to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves the use of catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-thienyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amino-substituted thiophenes, alkoxy-substituted thiophenes.

Scientific Research Applications

5-Chloro-2-thienyl ethyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-thienyl ethyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the 5-chloro-thiophene core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Ethyl Sulfide (Target Compound): The sulfide group is less reactive than sulfonyl chlorides or ketones, offering stability under standard conditions. However, thermal decomposition may release toxic Cl⁻ and SOₓ .

- Sulfonyl Chlorides (e.g., 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride): Highly reactive, enabling nucleophilic substitution reactions for sulfonamide drug synthesis. Requires careful handling due to corrosivity .

- Ketones (e.g., 5-Chloro-2-acetyl thiophene): Susceptible to nucleophilic attacks at the carbonyl carbon. Flammability and reproductive toxicity limit industrial use .

Biological Activity

5-Chloro-2-thienyl ethyl sulfide (CAS No. 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and microbiology due to its potential biological activities. This article explores the biological activity of this compound through synthesis methods, antimicrobial properties, and cytotoxic effects.

This compound can be synthesized through various chemical reactions, including nucleophilic substitution and oxidation processes. The compound's structure includes a thienyl group that contributes to its biological activity.

Common Reagents and Conditions

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Chromium trioxide (CrO₃), PCC in dichloromethane |

| Reduction | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Nucleophiles such as sodium azide (NaN₃) |

The synthesis often involves the use of dimethyl sulfoxide (DMSO) as a solvent to enhance reaction efficiency.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against various strains of bacteria and fungi. A study focused on the compound's efficacy against Gram-positive and Gram-negative bacteria, as well as yeast-like pathogens such as Candida albicans.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested using the agar diffusion method. The results showed varying degrees of inhibition:

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Bacillus subtilis | >15 mm | High |

| Escherichia coli | 12-15 mm | Moderate |

| Candida albicans | 10-12 mm | Weak |

The best activity was observed against Bacillus subtilis, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. These studies are crucial for assessing the safety and therapeutic potential of the compound.

Findings from Cytotoxicity Assays

The cytotoxic effects were measured using various concentrations of the compound, revealing significant findings:

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 200 | 50 |

At higher concentrations (200 μg/mL), a notable decrease in cell viability was observed, suggesting that while the compound has antimicrobial properties, it may also exhibit cytotoxic effects at elevated doses .

The biological activity of this compound is believed to be linked to its interaction with cellular targets such as enzymes or receptors. The thienyl group may facilitate binding to specific sites, thereby modulating biochemical pathways involved in microbial growth and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.